![molecular formula C22H19FN4O2S2 B2874001 4-fluoro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 443333-37-7](/img/structure/B2874001.png)
4-fluoro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
The compound “4-fluoro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a thiazole ring, an indole ring, and a benzamide group .
Molecular Structure Analysis
The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The indole ring is a fused ring system consisting of a benzene ring and a pyrrole ring . The benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the presence and arrangement of its functional groups.Scientific Research Applications
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. The compound could be explored for its potential to reduce pain and inflammation, making it a candidate for the development of new painkillers and anti-inflammatory drugs .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been synthesized and shown potent effects on human tumor cell lines, including prostate cancer. The compound’s application in cancer research could be pivotal in developing new chemotherapeutic agents that target cancer cells with high specificity and lower side effects .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known to interact with biological targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-fluoro-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S2/c23-16-7-5-15(6-8-16)21(29)24-9-11-27-13-19(17-3-1-2-4-18(17)27)31-14-20(28)26-22-25-10-12-30-22/h1-8,10,12-13H,9,11,14H2,(H,24,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXJHRYDJOZMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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